3-Fluoro-5-methylchrysene
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Overview
Description
3-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 3-Fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorine .
Industrial production methods for fluorinated polycyclic aromatic hydrocarbons are less common due to the specialized nature of these compounds. advancements in fluorination techniques and the development of safer and more efficient fluorinating agents have made the synthesis of such compounds more feasible on a larger scale .
Chemical Reactions Analysis
3-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-fluoro-5-carboxychrysene, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
3-Fluoro-5-methylchrysene has several scientific research applications:
Carcinogenicity Studies: This compound is used to investigate the tumor-initiating activity of fluorinated polycyclic aromatic hydrocarbons.
Metabolic Activation: Researchers use this compound to study the metabolic pathways involved in the activation of carcinogens.
Environmental Chemistry: This compound is also used in environmental studies to understand the behavior and fate of fluorinated polycyclic aromatic hydrocarbons in the environment.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can form DNA adducts. The fluorine atom at the 3-position influences the site and rate of metabolic activation. The primary molecular targets are the DNA bases, where the reactive intermediates form covalent bonds, leading to mutations and potentially initiating carcinogenesis .
Comparison with Similar Compounds
3-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as 1-fluoro-5-methylchrysene, 6-fluoro-5-methylchrysene, and 12-fluoro-5-methylchrysene. Each of these compounds has unique properties and biological activities due to the different positions of the fluorine atom on the chrysene ring .
1-Fluoro-5-methylchrysene: Less active in tumor initiation compared to this compound.
6-Fluoro-5-methylchrysene: Similar potency in tumor initiation as 5-methylchrysene.
12-Fluoro-5-methylchrysene: Less active in tumor initiation compared to 5-methylchrysene.
These comparisons highlight the importance of the position of the fluorine atom in determining the biological activity of fluorinated polycyclic aromatic hydrocarbons.
Properties
CAS No. |
64977-45-3 |
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Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-14-4-2-3-5-16(14)17-9-7-13-6-8-15(20)11-18(13)19(12)17/h2-11H,1H3 |
InChI Key |
WYWINKYOWCBNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3 |
Origin of Product |
United States |
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